6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid
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Overview
Description
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid is a chemical compound with the molecular formula C11H13BrN2O4 and a molecular weight of 317.14 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid typically involves the following steps:
Nitration: The starting material, 2-aminonicotinic acid, undergoes nitration to introduce a nitro group.
Bromination: The nitro compound is then brominated to introduce the bromine atom at the 6-position.
Reduction: The nitro group is reduced to an amino group.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution: Common reagents include organometallic compounds and palladium catalysts.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: The major product is 2-amino-6-bromonicotinic acid.
Scientific Research Applications
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of complex molecules and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)nicotinic acid: Lacks the bromine atom at the 6-position.
6-Bromo-2-amino-nicotinic acid: Lacks the Boc protecting group.
Uniqueness
6-Bromo-2-((tert-butoxycarbonyl)amino)nicotinic acid is unique due to the presence of both the bromine atom and the Boc protecting group, which allows for selective reactions and modifications .
Properties
Molecular Formula |
C11H13BrN2O4 |
---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-6(9(15)16)4-5-7(12)13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
InChI Key |
HYRCPWYMMZRDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)C(=O)O |
Origin of Product |
United States |
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